molecular formula C23H25N5O2 B2899568 3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 327098-98-6

3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2899568
CAS RN: 327098-98-6
M. Wt: 403.486
InChI Key: NJRWDPBUXVWCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the family of protein kinase inhibitors. It was first synthesized in the early 1990s by researchers at F. Hoffmann-La Roche Ltd. as a potential anti-cancer agent. Since then, Ro 31-8220 has been extensively studied for its potential applications in various fields of scientific research.

Mechanism of Action

3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione 31-8220 is a potent inhibitor of various protein kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). It binds to the ATP-binding site of these kinases and prevents them from phosphorylating their target proteins. By inhibiting the activity of these kinases, 3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione 31-8220 can modulate various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione 31-8220 has been shown to have diverse biochemical and physiological effects in various cell types and animal models. For example, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to modulate the activity of neurotransmitter receptors in the brain, thereby affecting synaptic transmission and plasticity. Additionally, 3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione 31-8220 has been shown to have anti-inflammatory and immunomodulatory effects in various animal models of inflammation and autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione 31-8220 is its potency and selectivity towards various protein kinases. This makes it a useful tool compound for studying the role of these kinases in various cellular processes. However, one of the limitations of 3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione 31-8220 is its potential off-target effects, as it can also inhibit other kinases and enzymes at high concentrations. Therefore, careful dose-response studies are required to determine the optimal concentration of 3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione 31-8220 for specific experiments.

Future Directions

3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione 31-8220 has great potential for further research in various fields of scientific research. Some of the future directions for 3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione 31-8220 include:
1. Development of more potent and selective analogs of 3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione 31-8220 for specific protein kinases.
2. Investigation of the role of 3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione 31-8220 in various cellular processes, including cell proliferation, differentiation, and apoptosis.
3. Evaluation of the therapeutic potential of 3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione 31-8220 in various diseases, including cancer, diabetes, and neurodegenerative disorders.
4. Development of new drug delivery systems for 3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione 31-8220 to improve its bioavailability and reduce its potential side effects.
5. Investigation of the potential off-target effects of 3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione 31-8220 in various animal models and cell types.
Conclusion:
In conclusion, 3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione 31-8220 is a synthetic compound that belongs to the family of protein kinase inhibitors. It has been extensively studied for its potential applications in various fields of scientific research, including cancer research, neuroscience, and immunology. 3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione 31-8220 is a potent inhibitor of various protein kinases, including PKC and MAPK, and has diverse biochemical and physiological effects in various cell types and animal models. Future research on 3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione 31-8220 could lead to the development of new therapeutic agents for various diseases and a better understanding of the role of protein kinases in various cellular processes.

Synthesis Methods

3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione 31-8220 is synthesized through a multi-step process using readily available starting materials. The synthesis involves the reaction of 4-methylbenzylamine with 3-phenylpropylmalonate to form an intermediate, which is then cyclized with guanidine to give the final product. The overall yield of the synthesis is around 20%, and the purity of the compound can be increased through various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione 31-8220 has been widely used in scientific research as a tool compound to study the role of protein kinases in various cellular processes. Protein kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific target proteins, thereby regulating their activity. Aberrant activation of protein kinases has been implicated in the development and progression of various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

3-methyl-8-[(4-methylphenyl)methylamino]-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-16-10-12-18(13-11-16)15-24-22-25-20-19(21(29)26-23(30)27(20)2)28(22)14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13H,6,9,14-15H2,1-2H3,(H,24,25)(H,26,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRWDPBUXVWCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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